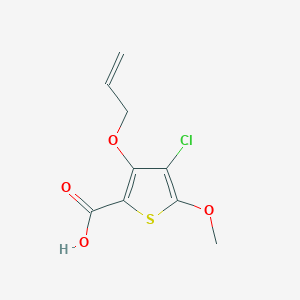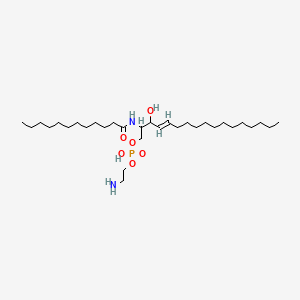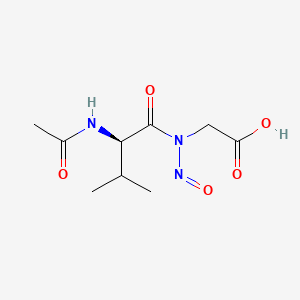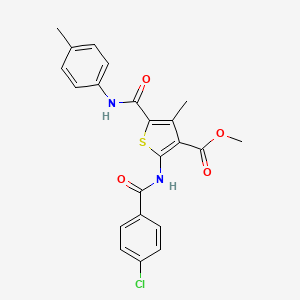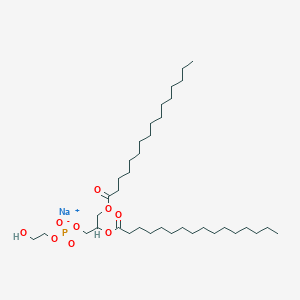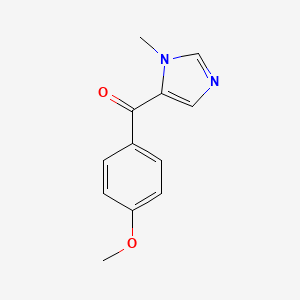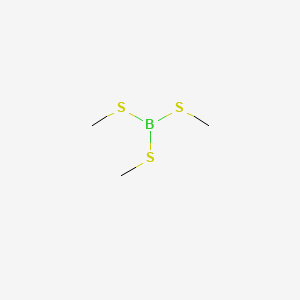
2-Azido-5-chlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-chlorobenzaldehyde is an organic compound with the molecular formula C7H4ClN3O. It is characterized by the presence of an azido group (-N3) and a chlorobenzaldehyde moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Azido-5-chlorobenzaldehyde can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with sodium azide in the presence of a reducing agent such as iron and hydrochloric acid. The reaction typically proceeds under moderate heating and results in the formation of the desired azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Sodium azide, iron, hydrochloric acid.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Reduction: 2-Amino-5-chlorobenzaldehyde.
Cycloaddition: 1,2,3-Triazoles.
Wissenschaftliche Forschungsanwendungen
2-Azido-5-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Azido-5-chlorobenzaldehyde primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, resulting in the formation of a five-membered ring. This reactivity is harnessed in various applications, including click chemistry and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidobenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Chloro-2-nitrobenzaldehyde: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
2-Azido-3-bromo-5,6-dimethoxybenzaldehyde: Contains additional substituents that can influence its chemical behavior
Uniqueness
2-Azido-5-chlorobenzaldehyde is unique due to the presence of both an azido group and a chlorine substituent on the benzaldehyde ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and various research applications .
Eigenschaften
Molekularformel |
C7H4ClN3O |
|---|---|
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
2-azido-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7(10-11-9)5(3-6)4-12/h1-4H |
InChI-Schlüssel |
JHIYHTFZZYEQOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
